3-[(6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
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Overview
Description
Peltatoside is a natural product belonging to the saponins, widely found in plants, especially in certain herbs. It is a colorless crystalline solid with certain solubility and can be broken down into fatty acids and sugar moieties under acidic conditions . Peltatoside has various pharmacological effects, including anti-inflammatory, antioxidant, and antibacterial properties, making it useful in medicine and cosmetics .
Preparation Methods
Peltatoside is primarily prepared by extracting plant material containing the compound. The extraction process typically involves solvent extraction, followed by crystallization, drying, and purification steps to obtain pure peltatoside .
Chemical Reactions Analysis
Peltatoside undergoes several types of chemical reactions:
Oxidation: Peltatoside can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert peltatoside into reduced forms.
Substitution: Substitution reactions can replace certain functional groups in peltatoside with others. Common reagents and conditions used in these reactions include acidic or basic environments, oxidizing agents, and reducing agents.
Scientific Research Applications
Peltatoside has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on various biological processes.
Medicine: Investigated for its analgesic, anti-inflammatory, and antioxidant properties.
Mechanism of Action
Peltatoside exerts its effects through various mechanisms. It has been shown to activate peripheral CB1 cannabinoid receptors, leading to analgesic effects. This activation involves endocannabinoids, which play a role in the compound’s antinociceptive action . The molecular targets and pathways involved include the cannabinoid system and related signaling pathways .
Comparison with Similar Compounds
Peltatoside is an analogue of quercetin, a flavonoid extensively studied for its diverse biological activities, including analgesic effects . Similar compounds include:
Quercetin: Known for its antioxidant and anti-inflammatory properties.
Kaempferitrin: Exhibits antimicrobial, antitumor, and antioxidant activities.
Hyperoside: Demonstrates various biological activities, including antioxidant effects. Peltatoside is unique due to its specific combination of pharmacological effects and its ability to activate cannabinoid receptors.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O16/c27-9-4-12(30)16-14(5-9)40-23(8-1-2-10(28)11(29)3-8)24(19(16)34)42-26-22(37)20(35)18(33)15(41-26)7-39-25-21(36)17(32)13(31)6-38-25/h1-5,13,15,17-18,20-22,25-33,35-37H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMFDPCLPIMRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142905-18-8 |
Source
|
Record name | Quercetin 3-xylosyl-(1->6)-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040488 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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